molecular formula C12H9NO3 B2411423 2-(Pyridin-2-yloxy)benzoic acid CAS No. 857540-41-1

2-(Pyridin-2-yloxy)benzoic acid

Cat. No.: B2411423
CAS No.: 857540-41-1
M. Wt: 215.208
InChI Key: CLVADGGXOXDLIW-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 . This compound is typically stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of 2-pyridine-containing biaryls has been a topic of interest in the field of chemistry . The 2-pyridyl problem can be circumvented by the formal inversion of polarity of the coupling partners . 2-Halopyridines are excellent electrophilic partners, compatible with a range of cross-coupling conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.22 g/mol . The compound has an XLogP3 value of 2.8, indicating its lipophilicity . It also has 2 hydrogen bond donor counts .

Scientific Research Applications

Catalytic Transfer Hydrogenation

2-(Pyridin-2-yloxy)benzoic acid has been utilized in the synthesis of water-soluble half-sandwich complexes, which are efficient for catalytic transfer hydrogenation of carbonyl compounds in water with glycerol as a hydrogen donor. This represents a novel approach in catalysis, highlighting the utility of this compound in creating effective catalysts for organic reactions (Prakash et al., 2014).

Synthesis of Metal Complexes

Research has shown the synthesis of metal complexes, like Mn(II), Ni(II), Cu(II), and Zn(II), using derivatives of this compound. These complexes are characterized by various analytical techniques, offering insights into coordination chemistry and material science applications (Singh et al., 2014).

Crystallography and Molecular Structure

The compound has been used in crystallography studies to understand molecular structures better. For example, its role in the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline provides insights into crystal engineering and design (Chesna et al., 2017).

Photophysical Properties

This compound derivatives have been used in the synthesis of lanthanide-based coordination polymers. These polymers exhibit intriguing photophysical properties, making them potential candidates for applications in photoluminescent materials and optoelectronics (Sivakumar et al., 2011).

Sulfenylation of Arenes

It has been used in nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This highlights its role in facilitating new methodologies for organic synthesis, particularly in synthesizing valuable aryl sulfides (Yang et al., 2015).

Luminescence and Magnetism in Coordination Complexes

Its derivatives have been explored in the synthesis of lanthanide coordination complexes, contributing to our understanding of luminescence and magnetism in these materials. This has implications for materials science and magnetic materials research (Hou et al., 2013).

Supramolecular Liquid Crystalline Complexes

The compound has been incorporated into the design of supramolecular liquid crystalline complexes, contributing to the field of materials science, particularly in the understanding of phase transitions and liquid crystalline behavior (Alaasar & Tschierske, 2019).

Properties

IUPAC Name

2-pyridin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVADGGXOXDLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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